molecular formula C8H7Cl3N2O B5880009 2,2,2-trichloro-N-(3-pyridinylmethyl)acetamide

2,2,2-trichloro-N-(3-pyridinylmethyl)acetamide

Cat. No. B5880009
M. Wt: 253.5 g/mol
InChI Key: XEJQZIXFIOHBQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trichloro-N-(3-pyridinylmethyl)acetamide, commonly known as TPMA, is a chemical compound that has been widely used in scientific research. TPMA is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. This inhibition leads to an increase in acetylcholine levels, which can have a range of biochemical and physiological effects. In Additionally, we will list future directions for further research on TPMA.

Scientific Research Applications

TPMA has been used extensively in scientific research as a tool to study the role of acetylcholine in the nervous system. TPMA has been used to investigate the effects of acetylcholine on memory, learning, and behavior. Additionally, TPMA has been used to study the effects of acetylcholine on muscle contraction and heart rate.

Mechanism of Action

TPMA works by inhibiting the activity of acetylcholinesterase, which is responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an increase in acetylcholine levels, which can have a range of effects, depending on the location and concentration of acetylcholine. In the central nervous system, increased acetylcholine levels can improve memory and cognitive function. In the peripheral nervous system, increased acetylcholine levels can lead to muscle contraction and increased heart rate.
Biochemical and Physiological Effects
The biochemical and physiological effects of TPMA are largely dependent on the concentration and location of acetylcholine in the body. In the central nervous system, increased acetylcholine levels can improve memory and cognitive function. In the peripheral nervous system, increased acetylcholine levels can lead to muscle contraction and increased heart rate. TPMA has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using TPMA in lab experiments is its potency as an acetylcholinesterase inhibitor. This allows for precise control over acetylcholine levels and can be useful in studying the effects of acetylcholine on various physiological processes. However, TPMA can also be toxic at high concentrations and must be used with caution. Additionally, TPMA may not be suitable for all experimental models and may have different effects depending on the species and tissue being studied.

Future Directions

There are several future directions for research on TPMA. One area of interest is the use of TPMA in the treatment of inflammatory diseases. TPMA has been shown to have anti-inflammatory effects, and further research is needed to determine its potential as a therapeutic agent. Additionally, TPMA may be useful in the study of neurodegenerative diseases, such as Alzheimer's disease, which are characterized by a decrease in acetylcholine levels. Finally, further research is needed to determine the optimal concentration and dosing of TPMA for various experimental models.

Synthesis Methods

TPMA can be synthesized using a simple two-step procedure. The first step involves the reaction of 3-pyridinemethanol with 2,2,2-trichloroacetyl chloride in the presence of a base, such as triethylamine, to form 2,2,2-trichloro-N-(3-pyridinylmethyl)acetamide. The final product can be purified using column chromatography or recrystallization.

properties

IUPAC Name

2,2,2-trichloro-N-(pyridin-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3N2O/c9-8(10,11)7(14)13-5-6-2-1-3-12-4-6/h1-4H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJQZIXFIOHBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trichloro-N-(pyridin-3-ylmethyl)acetamide

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